Cas no 1805556-75-5 (5-Bromo-3-methyl-2-(trifluoromethoxy)aniline)

5-Bromo-3-methyl-2-(trifluoromethoxy)aniline 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline
-
- インチ: 1S/C8H7BrF3NO/c1-4-2-5(9)3-6(13)7(4)14-8(10,11)12/h2-3H,13H2,1H3
- InChIKey: HTMXRRHXNPNGNN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C)C=1)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 200
- XLogP3: 3.5
- トポロジー分子極性表面積: 35.2
5-Bromo-3-methyl-2-(trifluoromethoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007317-250mg |
5-Bromo-3-methyl-2-(trifluoromethoxy)aniline |
1805556-75-5 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010007317-1g |
5-Bromo-3-methyl-2-(trifluoromethoxy)aniline |
1805556-75-5 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010007317-500mg |
5-Bromo-3-methyl-2-(trifluoromethoxy)aniline |
1805556-75-5 | 97% | 500mg |
823.15 USD | 2021-07-06 |
5-Bromo-3-methyl-2-(trifluoromethoxy)aniline 関連文献
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
5-Bromo-3-methyl-2-(trifluoromethoxy)anilineに関する追加情報
Recent Advances in the Study of 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline (CAS: 1805556-75-5) in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline (CAS: 1805556-75-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the role of 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline as a key intermediate in the synthesis of novel heterocyclic compounds. Its bromo and trifluoromethoxy functional groups make it a versatile building block for the development of pharmacologically active molecules. Researchers have successfully utilized this compound in the synthesis of inhibitors targeting specific enzymes involved in inflammatory and oncogenic pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of derivatives of 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline in modulating the activity of protein kinases. The study employed a combination of computational docking and in vitro assays to identify promising candidates with high selectivity and potency. These findings suggest potential applications in the treatment of kinase-driven diseases such as cancer and autoimmune disorders.
Another significant advancement involves the use of 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline in the development of positron emission tomography (PET) tracers. A recent publication in ACS Chemical Biology detailed the synthesis of radiolabeled analogs of this compound, which exhibited excellent blood-brain barrier penetration and high target specificity. These tracers hold promise for non-invasive imaging of neurological disorders, including Alzheimer's disease and Parkinson's disease.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline derivatives. Researchers are actively exploring structural modifications to improve bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 5-Bromo-3-methyl-2-(trifluoromethoxy)aniline (CAS: 1805556-75-5) represents a valuable scaffold in medicinal chemistry with diverse applications. Ongoing research continues to uncover its potential in drug discovery and diagnostic imaging, making it a compound of significant interest to the pharmaceutical industry.
1805556-75-5 (5-Bromo-3-methyl-2-(trifluoromethoxy)aniline) Related Products
- 1806530-84-6(Ethyl 2-hydroxy-3,5,6-trifluorobenzoate)
- 2648957-37-1(1-1-(difluoromethyl)-3-methylidenecyclobutylmethanamine hydrochloride)
- 1891435-87-2(1-4-(diethylamino)phenylcyclopropan-1-ol)
- 2144602-93-5(2,2-dimethyl-1-(1,3-thiazol-4-yl)methylcyclopropane-1-carbaldehyde)
- 874396-91-5(1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 1806032-58-5(2-Cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)
- 2024278-93-9(1-(2-Azidoethyl)-4,4-difluoropiperidine)
- 2743434-17-3(2-{1H,3H-furo[3,4-c]pyridin-3-yl}acetic acid)
- 86116-71-4(rac-(1R,4R,5R)-spirobicyclo2.2.1heptane-2,2'-1,3dioxolane-5-ol, endo)
- 52980-27-5(8-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester)




